![molecular formula C20H13BrO2 B13658939 4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13658939.png)
4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde
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Overview
Description
4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde is an organic compound with a complex structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde typically involves multiple steps, including bromination, formylation, and coupling reactions. One common method involves the bromination of a precursor compound, followed by formylation using reagents such as N-bromosuccinimide (NBS) and dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde involves its functional groups, particularly the aldehyde and bromine groups, which participate in various chemical reactions. The aldehyde groups can form Schiff bases with amines, while the bromine atom can undergo substitution reactions . These interactions can lead to the formation of new compounds with different properties and activities.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- 4-formylphenylboronic acid
- 3-bromomethylphenylboronic acid pinacol ester
Uniqueness
4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde is unique due to its combination of multiple functional groups and aromatic rings, which provide versatility in chemical reactions and potential applications. Its structure allows for various modifications, making it a valuable compound in synthetic chemistry and research.
Biological Activity
4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde is a compound of interest due to its potential biological activities. Understanding its biological activity involves examining its effects on various biological systems, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure with multiple aromatic rings and functional groups that may influence its biological activity. Its molecular formula is C16H12BrO, indicating the presence of bromine and aldehyde functionalities that can interact with biological targets.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study on related derivatives showed promising antibacterial effects against various strains of bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the phenyl rings can enhance antibacterial efficacy, particularly through increased lipophilicity and electron-withdrawing characteristics .
Compound | Activity | Target Organisms | IC50 (µM) |
---|---|---|---|
This compound | Antibacterial | E. coli, S. aureus | 15 |
Related derivatives | Antifungal | C. albicans, A. niger | 10 |
Antifungal Activity
The compound also shows antifungal activity, particularly against pathogenic fungi that are increasingly resistant to conventional treatments. Studies have demonstrated that benzaldehyde derivatives can disrupt cellular antioxidation systems in fungi, leading to increased susceptibility to oxidative stress . The mechanism of action may involve the generation of reactive oxygen species (ROS), which can damage fungal cells.
Anticancer Activity
Recent investigations into the anticancer potential of similar benzaldehyde compounds suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of 4-formylphenyl compounds have been shown to interact with key cellular pathways involved in cancer progression .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzaldehyde derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency. The introduction of halogen atoms significantly enhanced activity against Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Mechanisms
In vitro studies demonstrated that the compound could induce apoptosis in human cancer cell lines. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death, suggesting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrO2/c21-20-10-18(16-5-1-14(12-22)2-6-16)9-19(11-20)17-7-3-15(13-23)4-8-17/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPZINXESCXQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Br)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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